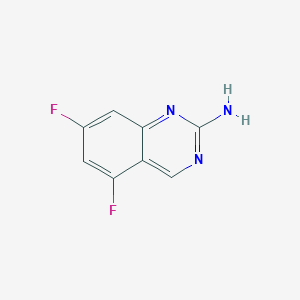

5,7-Difluoroquinazolin-2-amine

Descripción general

Descripción

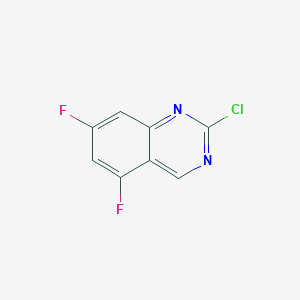

5,7-Difluoroquinazolin-2-amine, also known as DFQA, is a member of the quinazoline family of organic compounds. It is widely used in pharmaceuticals and the chemical industry. The molecular formula of 5,7-Difluoroquinazolin-2-amine is C8H5F2N3 .

Molecular Structure Analysis

The molecular weight of 5,7-Difluoroquinazolin-2-amine is 181.14 g/mol. The InChI key of this compound is GDEAOOGYWAKATP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5,7-Difluoroquinazolin-2-amine is a white to brown solid . It should be stored in a dark place, under an inert atmosphere, at room temperature .Aplicaciones Científicas De Investigación

Therapeutic Agents in Urinary Bladder Cancer Therapy

- Summary of the Application: Quinazoline derivatives are being explored as potential therapeutic agents in bladder cancer treatment. Bladder cancer is a complex disorder with diverse genetic backgrounds and clinical features. A promising direction in bladder cancer treatment is targeted therapy directed at specific molecular pathways .

- Methods of Application: The character of these depends mostly on the properties of the substituents and their presence and position on one of the cyclic compounds. New quinazoline-based compounds are being designed and synthesized as potential drugs of anticancer potency against bladder cancers .

- Results or Outcomes: Many quinazoline derivatives are approved for antitumor clinical use, such as erlotinib, gefitinib, afatinib, lapatinib, and vandetanib .

Enhanced Anticancer Drug Delivery

- Summary of the Application: The advancements in nanotechnology in the field of nanomedicine have the potential to significantly enhance therapeutic strategies for cancer treatment. Metallic nanoparticles have been found to enhance the release of anticancer medications that are loaded onto them, resulting in a sustained release .

- Methods of Application: The combination of nanotechnology with biocompatible materials offers new prospects for the development of advanced therapies that exhibit enhanced selectivity, reduced adverse effects, and improved patient outcomes .

- Results or Outcomes: Chitosan nanocomposites exhibit heightened stability, improved biocompatibility, and prolonged release characteristics for anticancer medicines .

Antimicrobial Agents

- Summary of the Application: Quinazoline derivatives have been found to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

- Methods of Application: The antimicrobial activity of quinazoline derivatives depends on the substitution on the heterocyclic pyridine ring .

- Results or Outcomes: Most quinoline derivatives exhibit good antimicrobial activity .

Anticancer Agents

- Summary of the Application: Quinoline derivatives, such as 2-(5,7-dibromoquinolin-8-yloxy)-N′-(4-hydroxy-3-methoxybenzylidene)acetohydrazide, have been found to be potent anticancer agents .

- Methods of Application: These compounds are synthesized and tested for their anticancer activity .

- Results or Outcomes: The compound mentioned above was found to be a more potent anticancer agent due to the presence of a hydrogen bond as a donor group .

Antimicrobial Agents

- Summary of the Application: Quinazoline derivatives have been found to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .

- Methods of Application: The antimicrobial activity of quinazoline derivatives depends on the substitution on the heterocyclic pyridine ring .

- Results or Outcomes: Most quinoline derivatives exhibit good antimicrobial activity .

Anticancer Agents

- Summary of the Application: Quinoline derivatives, such as 2-(5,7-dibromoquinolin-8-yloxy)-N′-(4-hydroxy-3-methoxybenzylidene)acetohydrazide, have been found to be potent anticancer agents .

- Methods of Application: These compounds are synthesized and tested for their anticancer activity .

- Results or Outcomes: The compound mentioned above was found to be a more potent anticancer agent due to the presence of a hydrogen bond as a donor group .

Safety And Hazards

Propiedades

IUPAC Name |

5,7-difluoroquinazolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2N3/c9-4-1-6(10)5-3-12-8(11)13-7(5)2-4/h1-3H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXGFDASBYKBGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=CN=C(N=C21)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,7-Difluoroquinazolin-2-amine | |

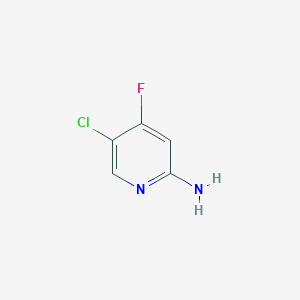

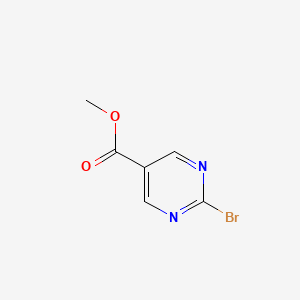

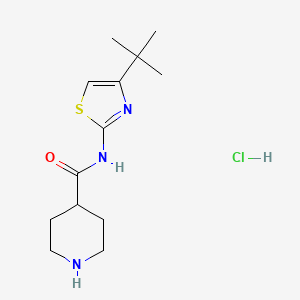

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-YL)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B1431040.png)

![4-([(2-Methoxyphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1431049.png)

![4-[(4-Methoxyphenyl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1431050.png)

![8-Chloroimidazo[1,2-A]pyridin-2-amine](/img/structure/B1431051.png)

![N-methyl-1-[4-(2-thienyl)-1H-imidazol-2-yl]methanamine dihydrochloride](/img/structure/B1431058.png)

![4-[(Diethylamino)methyl]-1,3-thiazol-2-amine dihydrochloride](/img/structure/B1431061.png)

![Methyl 3-[(pyrrolidin-2-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1431062.png)